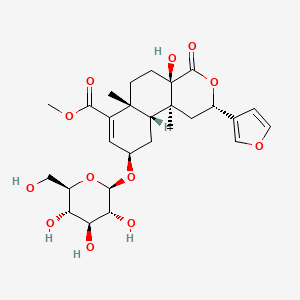
Tinospinoside C
Übersicht
Beschreibung
Tinospinoside C is a type of diterpenoid . It is a compound that can be found in the roots of Tinospora sagittata (Oliv.) Gagnep . The molecular formula of Tinospinoside C is C27H36O12 .
Synthesis Analysis
The synthesis of Tinospinoside C involves complex chemical reactions. It has been isolated from the stems of Tinospora sagittata (Oliv.) along with other compounds such as tinosporins C and D, columbin, tinophylloloside, and tinospinoside D . The structures of these compounds were determined based on spectroscopic data interpretation .
Molecular Structure Analysis
The molecular structure of Tinospinoside C is quite complex. Its molecular weight is 552.6 g/mol . The exact mass and monoisotopic mass of Tinospinoside C are both 552.22067658 g/mol . The InChI string and the canonical SMILES string provide a detailed description of its molecular structure .
Physical And Chemical Properties Analysis
Tinospinoside C is a powder . It has a molecular weight of 552.6 g/mol . More detailed physical and chemical properties may be available in its Certificate of Analysis .
Wissenschaftliche Forschungsanwendungen
Role in Traditional Chinese Medicine
Tinospinoside C is a diterpenoid found in Tinospora sagittata , a plant used in traditional Chinese medicine known as “Jinguolan”. This plant has heat-clearing and detoxifying effects .
α-Glucosidase Inhibitory Activity
Tinospinoside C, along with other diterpenes isolated from Tinospora sagittata, has been evaluated for α-glucosidase inhibitory activities . α-Glucosidase is an enzyme involved in the breakdown of carbohydrates into simple sugars. Inhibitors of this enzyme are used in the management of diabetes.
Potential Anti-Cancer Properties
Clerodane diterpenoids, a group that includes Tinospinoside C, have shown various bioactivities, including anti-cancer effects . However, more research is needed to confirm these effects and understand the mechanisms involved.
Anti-Inflammatory Activity
Clerodane diterpenoids also have potential anti-inflammatory activities . Inflammation is a key factor in many diseases, so compounds with anti-inflammatory effects can have broad therapeutic applications.
Anti-Adipogenic and Anti-Obesity Activities
Some clerodane diterpenoids have shown anti-adipogenic and anti-obesity activities . Adipogenesis is the process by which fat cells (adipocytes) accumulate to form adipose tissue. Compounds that can inhibit this process may have potential in the treatment of obesity.
Safety and Hazards
Zukünftige Richtungen
While the clinical applications of Tinospinoside C in modern medicine are lacking convincing evidence and support, the therapeutic potential of the Tinospora genus indicates opportunities for future research . Further studies are needed to understand the specific properties and potential uses of Tinospinoside C.
Wirkmechanismus
Target of Action
Tinospinoside C, a diterpene, has been found to exhibit cytotoxic and antifouling activities . It primarily targets various cells, including K562 cells, Hela cells, HL60 cells, and HepG2 cells . These cells are commonly used in research to study cancer and other diseases.
Mode of Action
It has been found to have inhibitory activities . This suggests that Tinospinoside C may interact with its targets by inhibiting certain cellular processes, leading to its cytotoxic and antifouling effects .
Biochemical Pathways
It has been suggested that tinospinoside c may be involved in the inhibition of nitric oxide production . Nitric oxide is a key signaling molecule in many physiological and pathological processes. Therefore, the inhibition of nitric oxide production could have significant downstream effects, potentially contributing to the observed cytotoxic and antifouling activities of Tinospinoside C.
Result of Action
The molecular and cellular effects of Tinospinoside C’s action are primarily related to its cytotoxic and antifouling activities . These activities suggest that Tinospinoside C may induce cell death or inhibit cell proliferation in its target cells . Additionally, its antifouling activity indicates that it may prevent the accumulation of organisms on surfaces, which is particularly relevant in marine environments.
Action Environment
The action, efficacy, and stability of Tinospinoside C can be influenced by various environmental factors. For instance, the plant from which Tinospinoside C is derived, Tinospora sagittata, is widely distributed throughout the south of China and also found in northern Vietnam . The geographical location and environmental conditions of these regions could potentially affect the composition and concentration of Tinospinoside C in the plant, thereby influencing its action and efficacy.
Eigenschaften
IUPAC Name |
methyl (2S,4aR,6aR,9R,10aR,10bS)-2-(furan-3-yl)-4a-hydroxy-6a,10b-dimethyl-4-oxo-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,5,6,9,10,10a-hexahydro-1H-benzo[f]isochromene-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O12/c1-25-5-6-27(34)24(33)39-16(13-4-7-36-12-13)10-26(27,2)18(25)9-14(8-15(25)22(32)35-3)37-23-21(31)20(30)19(29)17(11-28)38-23/h4,7-8,12,14,16-21,23,28-31,34H,5-6,9-11H2,1-3H3/t14-,16-,17+,18+,19+,20-,21+,23+,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZVAPHHIUDDEI-BAXBFVPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3(C(=O)OC(CC3(C1CC(C=C2C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)C)C5=COC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=O)O[C@@H](C[C@]3([C@@H]1C[C@H](C=C2C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)C5=COC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tinospinoside C | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of Tinospinoside C and what is its known biological activity?
A1: Tinospinoside C is a clerodane diterpene glycoside. Its full chemical name is (2S,4aR,6aR,9R,10aR,10bS)-2-(3-furanyl)-9-(β-D-glucopyranosyloxy)-1,4,4a,5,6,6a,9,10,10a,10b-decahydro-4a-hydroxyl-6a,10b-dimethyl-4-oxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid methyl ester []. Research indicates that Tinospinoside C exhibits inhibitory activity against nitric oxide (NO) production in lipopolysaccharide and tumor necrosis factor-gamma (TNF-γ) activated macrophage-like J774.1 cells with an IC50 value of 218 µM []. This suggests potential anti-inflammatory properties.
Q2: Where was Tinospinoside C originally discovered and are there any structural analogs?
A2: Tinospinoside C was initially isolated from the roots of the plant Tinospora sagittata (Oliv.) Gagnep []. Interestingly, structural analogs, Tinospinosides A and B, were also found in the same plant []. Additionally, Tinospinoside C was identified alongside another analog, Tinospinoside E, in the Tinospora sagittata var. yunnanensis variant []. This highlights the presence of diverse bioactive compounds within this plant genus.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B1150579.png)
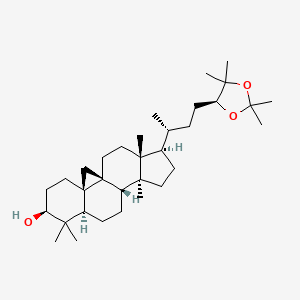
![[(2S,3R)-2-amino-1,1-dideuterio-3-hydroxy(1,2-13C2)octadec-4-enyl] dihydrogen phosphate](/img/structure/B1150593.png)
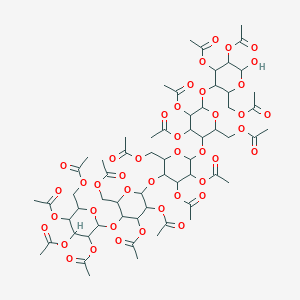
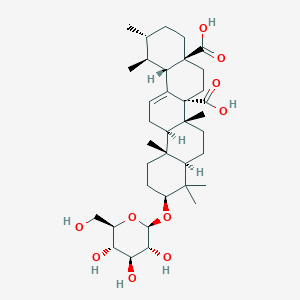
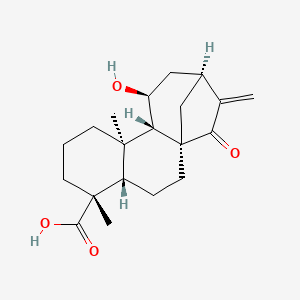
![[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,3,3-pentadeuterio-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B1150598.png)